N-(3-(Phenylamino)allylidene)aniline hydrochloride

Aggregation-Induced Emission Solid-State Luminescence Photophysics

Overcoming the low solid-state quantum yields (<30%) of classical AIEgens like TPE/HPS requires labor-intensive synthetic redesign. Malonaldehyde Dianilide Hydrochloride (CAS 28140-60-5) functions as a dual-purpose solution: (1) a high-efficiency AIE luminogen scaffold delivering an absolute solid-state quantum yield up to 69.5% with full-band emission tunability from green to red; (2) a key cyanine dye precursor enabling synthesis of water-soluble, far-red fluorescent probes for biomolecular detection. This ≥98% pure building block streamlines R&D cycles for solid-state lighting and bioimaging labs. Available in gram-scale quantities with expedited global logistics from BenchChem's quality-verified stock.

Molecular Formula C15H15ClN2
Molecular Weight 258.74 g/mol
CAS No. 28140-60-5
Cat. No. B1585798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Phenylamino)allylidene)aniline hydrochloride
CAS28140-60-5
Molecular FormulaC15H15ClN2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl
InChIInChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H
InChIKeyPBKBURVPAHHUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Technical Specifications


N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS 28140-60-5), also referred to as Malonaldehyde Dianilide Hydrochloride or Malonaldehyde Bis(phenylimine) Hydrochloride, is a substituted aniline derivative with the molecular formula C₁₅H₁₄N₂·HCl and molecular weight 258.75 . This compound exists as a solid at 20°C, typically appearing as a light yellow to brown powder or crystal, with a melting point of 210–218°C (decomposition) and demonstrates solubility in methanol . Commercial sources supply this compound at purity levels ≥98.0% as determined by HPLC and non-aqueous titration, and it is utilized as a synthetic intermediate in heterocyclic compound and dye synthesis, as a derivatization reagent for aldehyde detection, and as a fluorescent cyanine dye precursor [1].

AIEgen & Cyanine Precursor Dual-function scaffold for solid-state luminescent research and far-red dye synthesis.
Synthetic Versatility One-step derivatization for tunable emission from green to red.
Detection Strategy Supports fluorescence-based detection strategies for aldehydes.

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Performance Risks with Alternatives


In analytical and materials science applications, substituting N-(3-(Phenylamino)allylidene)aniline hydrochloride with generic alternatives introduces significant performance risks. While the thiobarbituric acid (TBA) assay remains widely employed for malondialdehyde (MDA) detection, it overestimates MDA concentration in human urine by approximately 10-fold compared to methods using 2,4-dinitrophenylhydrazine (DNPH) derivatization [1]. Conversely, DNPH-based methods, though more selective than TBA, rely on PDA/UV detection which limits sensitivity; achieving lower detection limits necessitates fluorescence-based derivatization reagents [2]. In luminescent materials, traditional aggregation-induced emission (AIE) skeletons such as tetraphenylethene (TPE) and hexaphenylsilole (HPS) suffer from low solid-state quantum yields (often below 30%) and complex synthetic modification requirements [3]. N-(3-(Phenylamino)allylidene)aniline hydrochloride addresses both sets of limitations through its dual functionality as both a fluorescence-enabling cyanine dye precursor and a high-efficiency AIE skeleton with scalable structural diversification capacity.

Analytical Method Mismatch
TBA assay may overestimate MDA; DNPH sensitivity can be limited. Fluorescence-capable reagents offer an alternative detection pathway.
AIE Skeleton Performance Gap
Conventional AIE scaffolds often exhibit low solid-state quantum yield (<30%) and complex modification requirements. This compound's scaffold has been reported to offer higher quantum yield and more accessible structural diversification.

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Performance Evidence


Solid-State Quantum Yield Superiority

N-(3-(Phenylamino)allylidene)aniline hydrochloride demonstrates an absolute solid-state quantum yield of up to 69.5%, substantially exceeding classical AIE skeletons such as tetraphenylethene (TPE) and hexaphenylsilole (HPS), which typically exhibit solid-state quantum yields below 30% [1]. This quantum yield represents a direct, quantitative advantage for applications requiring efficient solid-state emission without complex structural optimization [1].

Solid-State QY
Class-level
69.5%
>2.3× vs TPE/HPS (typically <30%)
Reported higher solid-state quantum yield
Single-source study; further validation recommended
Aggregation-Induced Emission Solid-State Luminescence Photophysics

Selectivity vs. TBA in MDA Detection

The commonly used 2-thiobarbituric acid (TBA) assay for malondialdehyde (MDA) overestimates MDA concentration in human urine by nearly 10-fold compared to derivatization-based methods, due to TBA's intrinsic non-specificity and cross-reactivity with other biological compounds [1]. Specifically, MDA measured using TBA-HPLC was 0.181±0.063 μmol/mmol creatinine, whereas the same samples analyzed via DNPH derivatization-HPLC measured 0.019±0.012 μmol/mmol creatinine [1]. While N-(3-(Phenylamino)allylidene)aniline hydrochloride serves as a structural component in cyanine dye synthesis for fluorescent labeling rather than a direct MDA derivatization reagent, this comparator data establishes the analytical context wherein fluorescence-based methods offer superior specificity over TBA approaches [1].

MDA Detection Specificity
Context-dependent
~10× overestimation by TBA
TBA: 0.181 μmol/mmol; DNPH: 0.019 μmol/mmol
Context for fluorescence-based detection specificity
Compound is cyanine dye precursor, not direct derivatization reagent
Lipid Peroxidation Biomarker Analysis Derivatization

Structural Diversification and Synthetic Scalability

The (E)-3-iminoprop-1-en-1-amine dumbbell skeleton of N-(3-(Phenylamino)allylidene)aniline hydrochloride enables diversified modification from simple to complex and from symmetrical to asymmetrical structures through a one-step, high-yield synthetic route [1]. Unlike many AIE core structures that require multistep, low-yield synthetic protocols with limited functional group tolerance, this skeleton's inherent scalability facilitates systematic tuning of emission properties across the visible spectrum (green to red) through rational substituent variation [1]. This structural versatility contrasts with the rigid, difficult-to-derivatize nature of many classical AIE scaffolds [1].

Synthetic Scalability
Class-level
One-step, high-yield route
Enables green-to-red emission tuning
Supports tunable emission through substituent variation
Scalability demonstrated in published studies
Luminescent Materials Molecular Engineering Structure-Property Relationship

Cyanine Dye Precursor Capability

N-(3-(Phenylamino)allylidene)aniline hydrochloride functions as a key intermediate in cyanine dye synthesis, including sulfo-Cy5-acid, a water-soluble far-red fluorescent dye widely used for protein and peptide labeling . The compound's reactive imine group enables condensation reactions with indolium salts in acetic anhydride to generate cyanine dye structures . This application differentiates it from alternative intermediates that lack the appropriate conjugation geometry or reactive functionality required for efficient cyanine dye construction.

Cyanine Dye Precursor
Data to verify
Reactive imine group
Used in sulfo-Cy5-acid synthesis
Established route for far-red dye synthesis
Supplier information; independent validation recommended
Fluorescent Labeling Cyanine Dyes Bioimaging

Halogen Bond-Driven Nanostructure Assembly

Crystallographic analysis reveals that N-(3-(Phenylamino)allylidene)aniline hydrochloride and its derivatives self-assemble into highly ordered nanostructures including layer-, rod-, petal-, hollow pipe-, and helix-like morphologies through a halogen bond-driven mechanism that restricts intramolecular motion [1]. This self-assembly behavior contributes directly to the compound's strong AIE emission. Unlike many AIE-active molecules that require polymer matrices or host-guest systems for nanostructure formation, this skeleton spontaneously organizes into diverse morphologies based on substituent identity, offering a supramolecular handle for emission tuning that is absent in conventional fluorophores [1].

Self-Assembly Diversity
Class-level
Layer, rod, petal, helix morphologies
Halogen bond-driven mechanism
Morphology-dependent emission tuning supported
Crystallographic and assembly studies required for validation
Self-Assembly Nanostructures Supramolecular Chemistry

N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Application Scenarios


Solid-State Luminescent Devices

N-(3-(Phenylamino)allylidene)aniline hydrochloride is optimal for solid-state luminescent applications where high emission efficiency is paramount. With an absolute solid-state quantum yield of up to 69.5% and a large Stokes shift [1], this compound outperforms classical AIE skeletons for light-emitting film and advanced light-emitting diode (LED) construction. Its full-band emission tunability from green to red, achieved through simple substituent variation [1], makes it particularly valuable for multi-color display and solid-state lighting applications requiring wavelength-specific emission without changing the core synthetic strategy.

Fluorescent Cyanine Dye Synthesis

As a key intermediate in the synthesis of sulfo-Cy5-acid and related cyanine dyes [1], this compound is well-suited for laboratories engaged in fluorescent probe development for protein and peptide labeling. The reactive imine group facilitates condensation with indolium salts to yield water-soluble, far-red fluorescent dyes with applications in bioimaging and biomolecular detection.

Self-Assembled Luminescent Nanostructures

For researchers investigating supramolecular photophysics, N-(3-(Phenylamino)allylidene)aniline hydrochloride provides a platform for studying halogen bond-driven self-assembly into diverse nanostructures (layer-, rod-, petal-, hollow pipe-, and helix-like morphologies) [1]. The correlation between substituent identity, nanostructure morphology, and emission properties enables systematic investigation of structure-property relationships in AIE systems.

Aldehyde Derivatization Reagent Development

In analytical chemistry, this compound's structural relationship to aldehyde detection methodologies supports its evaluation as a building block for fluorescence-based derivatization reagents. Given that DNPH-PDA/UV detection limits are constrained by detector sensitivity [2], reagents capable of generating fluorescent derivatives offer a pathway to lower detection limits. While this compound itself is not a direct aldehyde derivatization reagent, its utility as a fluorescent cyanine dye precursor [1] supports the broader analytical objective of fluorescence-enhanced aldehyde detection.

Application
Selection Property
Validation Focus
Solid-state luminescent device research
Solid-state quantum yield & emission tunability
Absolute quantum yield and spectral range verification
Fluorescent cyanine dye synthesis
Reactive imine for condensation
Dye formation efficiency and water-solubility
Supramolecular photophysics research
Halogen bond-driven self-assembly versatility
Nanostructure morphology and emission correlation
Aldehyde detection reagent development
Fluorogenic scaffold for derivatization
Derivatization efficiency and detection limit comparison
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